molecular formula C18H19NOS B188865 1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione CAS No. 5428-57-9

1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione

Katalognummer: B188865
CAS-Nummer: 5428-57-9
Molekulargewicht: 297.4 g/mol
InChI-Schlüssel: JTXKUELKOQEINN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPTP and is a thione derivative of 4-phenylphenylethanolamine.

Wirkmechanismus

The exact mechanism of action of 1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione is not fully understood. However, studies have shown that it can act as a chelating agent for metal ions, leading to changes in its fluorescence properties.
Biochemical and Physiological Effects:
Studies have shown that MPTP can induce oxidative stress in cells, leading to the activation of various signaling pathways. It has also been shown to have anti-inflammatory and anti-tumor properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione in lab experiments is its ability to detect metal ions with high sensitivity and selectivity. However, one of the limitations is its potential toxicity, which can affect the accuracy of the results.

Zukünftige Richtungen

1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione has a wide range of potential applications in various fields. Some of the future directions for research include its use in drug delivery systems, as a fluorescent probe for bioimaging, and as a catalyst for organic reactions. Further studies are also needed to explore its potential toxicity and biocompatibility for its safe use in various applications.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its ability to detect metal ions with high sensitivity and selectivity makes it a valuable tool for researchers. However, further studies are needed to explore its potential toxicity and biocompatibility for its safe use in various applications.

Synthesemethoden

The synthesis of 1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione involves the reaction of 4-phenylphenylethanolamine with carbon disulfide in the presence of morpholine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a ligand for metal ion sensing and detection. The thione group in MPTP can coordinate with metal ions, leading to changes in its fluorescence properties, which can be used for the detection of metal ions in biological and environmental samples.

Eigenschaften

5428-57-9

Molekularformel

C18H19NOS

Molekulargewicht

297.4 g/mol

IUPAC-Name

1-morpholin-4-yl-2-(4-phenylphenyl)ethanethione

InChI

InChI=1S/C18H19NOS/c21-18(19-10-12-20-13-11-19)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9H,10-14H2

InChI-Schlüssel

JTXKUELKOQEINN-UHFFFAOYSA-N

SMILES

C1COCCN1C(=S)CC2=CC=C(C=C2)C3=CC=CC=C3

Kanonische SMILES

C1COCCN1C(=S)CC2=CC=C(C=C2)C3=CC=CC=C3

5428-57-9

Löslichkeit

0.7 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.